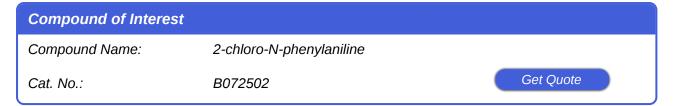


Molecular weight and formula of 2-chloro-N-phenylaniline

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to 2-Chloro-N-phenylaniline

This technical guide provides a detailed overview of the chemical properties and synthetic methodologies for **2-chloro-N-phenylaniline**, a molecule of interest in organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development.

Molecular Profile

2-Chloro-N-phenylaniline, also known as 2-chlorodiphenylamine, is an aromatic amine. Its core structure consists of an aniline molecule where one of the amino hydrogens is replaced by a 2-chlorophenyl group.

Chemical Identity and Properties

A summary of the key molecular identifiers and physicochemical properties of **2-chloro-N-phenylaniline** is presented below.



Property	Value	Citations
Molecular Formula	C12H10CIN	[1][2][3][4]
Molecular Weight	203.67 g/mol	[1][2][5]
CAS Number	1205-40-9	[1][2][5]
IUPAC Name	2-chloro-N-phenylaniline	[2]
Synonyms	N-Phenyl-2-chloroaniline, 2- Chlorodiphenylamine, (2- Chloro-phenyl)-phenyl-amine	[2][4]

Synthesis Methodologies

The synthesis of **2-chloro-N-phenylaniline** can be achieved through several established routes in organic chemistry. Prominent methods include palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination and classical approaches such as the Ullmann condensation.[5][6] More specific, multi-step protocols are detailed below.

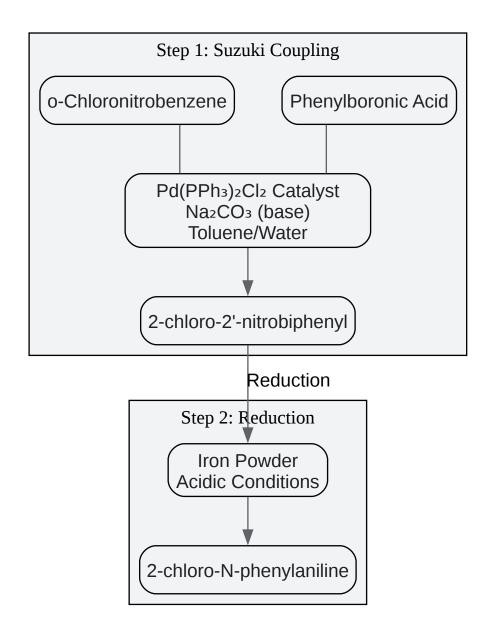
Suzuki Coupling followed by Reduction

This two-step sequence involves the formation of a carbon-carbon bond followed by the reduction of a nitro group to form the target amine.[5]

Experimental Protocol:

- Suzuki Coupling: o-Chloronitrobenzene is coupled with phenylboronic acid. The reaction utilizes a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂), in a biphasic system of toluene and water. A base, typically sodium carbonate, is required. This step yields the intermediate, 2-chloro-2'-nitrobiphenyl.[5]
- Reduction: The nitro group of the intermediate is then reduced to an amine. This can be achieved using reagents like iron powder in acidic conditions, yielding 2-chloro-Nphenylaniline.[5]





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Suzuki Coupling and Reduction Workflow

Direct Electrophilic Chlorination

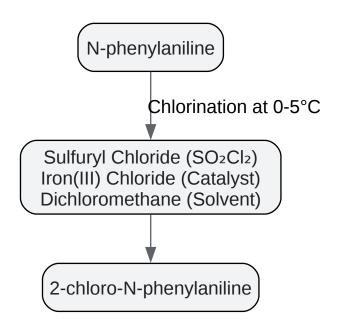
An alternative approach involves the direct chlorination of the N-phenylaniline scaffold.[5]

Experimental Protocol:

• Reaction Setup: N-phenylaniline is dissolved in a suitable solvent like dichloromethane.



- Chlorination: Sulfuryl chloride (SO₂Cl₂) is used as the chlorinating agent. The reaction is catalyzed by iron(III) chloride.
- Temperature Control: The reaction is typically conducted at a reduced temperature (0–5°C) to minimize the formation of polysubstituted byproducts. The choice of a polar aprotic solvent, such as dimethylformamide (DMF), can enhance ortho-selectivity.[5]



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Direct Electrophilic Chlorination Workflow

Biological Activity and Mechanism of Action

A comprehensive review of scientific literature reveals a notable lack of specific research data concerning the biological activities and molecular mechanisms of **2-chloro-N-phenylaniline**.[5] Much of the pertinent research in this area has focused on a structurally related but distinct compound, 2-chloro-N-phenylacetamide.[5] The addition of the acetyl group fundamentally alters the molecule's chemical properties, and therefore, its biological activity and mechanism of action cannot be scientifically attributed to **2-chloro-N-phenylaniline**.[5]

While the diarylamine structure is a known scaffold in the development of fungicides, and N-phenyl substitutions can influence biological profiles by enhancing lipophilicity, specific data for **2-chloro-N-phenylaniline** is not currently available.[6] Further research is required to elucidate any potential antimicrobial, antifungal, or anticancer effects of this specific compound.



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